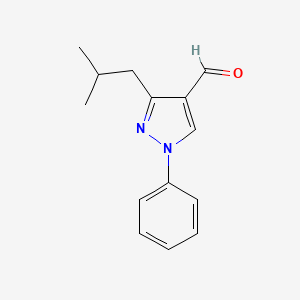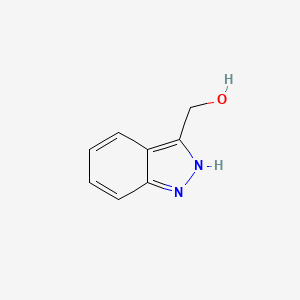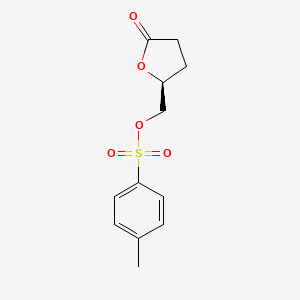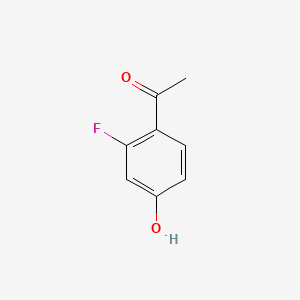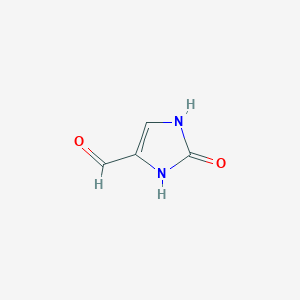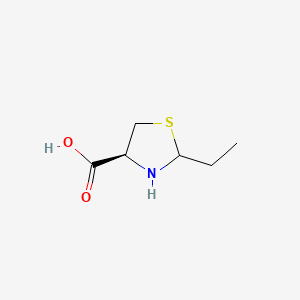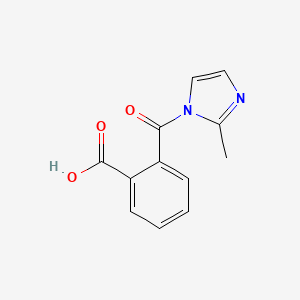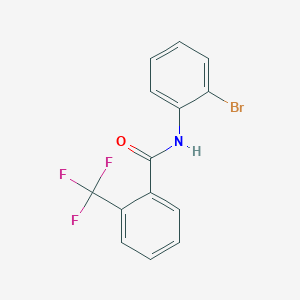
N-(2-bromophenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-bromophenyl)-2-(trifluoromethyl)benzamide” is a chemical compound that contains a benzamide group, a bromophenyl group, and a trifluoromethyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs .
Molecular Structure Analysis
The molecular structure of “N-(2-bromophenyl)-2-(trifluoromethyl)benzamide” would consist of a benzene ring attached to an amide group, with a bromine atom on the second carbon of the benzene ring and a trifluoromethyl group on the second carbon of the amide group .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzoic acids . The presence of the bromophenyl and trifluoromethyl groups may affect the reactivity of the compound .Applications De Recherche Scientifique
Pharmaceuticals
The incorporation of the trifluoromethyl group in pharmaceutical compounds can significantly alter their biological activity. N-(2-bromophenyl)-2-(trifluoromethyl)benzamide could be utilized in the development of new medicinal drugs due to its potential to interact with various biological targets. Its structural components may contribute to the pharmacokinetic properties of new drugs, such as increased metabolic stability and improved binding affinity .
Agrochemicals
In the field of agrochemicals, compounds like N-(2-bromophenyl)-2-(trifluoromethyl)benzamide are valuable for their potential use in pest control. The trifluoromethyl group is known to enhance the efficacy of pesticides, and this compound could serve as a precursor or an active ingredient in the synthesis of novel agrochemicals .
Materials Science
The unique chemical structure of N-(2-bromophenyl)-2-(trifluoromethyl)benzamide makes it a candidate for the synthesis of advanced materials. Its properties could be harnessed to create polymers with specific characteristics, such as increased resistance to degradation or improved thermal stability .
Chemical Synthesis
This compound can play a crucial role in organic synthesis, serving as a building block for constructing complex molecules. Its bromophenyl and trifluoromethyl groups are particularly useful in cross-coupling reactions, which are pivotal in creating a wide array of chemical products .
Medical Research
N-(2-bromophenyl)-2-(trifluoromethyl)benzamide: may be used in medical research, particularly in the study of disease mechanisms. It could act as a molecular probe to understand protein interactions or as a lead compound in the discovery of therapeutic agents .
Environmental Science
The environmental impact of fluorinated compounds is an area of active researchN-(2-bromophenyl)-2-(trifluoromethyl)benzamide could be studied for its environmental fate, bioaccumulation, and potential as a tracer for studying pollution pathways .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGILHXPTULUYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357184 |
Source


|
| Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |
CAS RN |
425415-37-8 |
Source


|
| Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


